2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine
CAS No.:
Cat. No.: VC18743257
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO3 |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 2-methoxy-5-(oxan-2-yloxy)pyridine |
| Standard InChI | InChI=1S/C11H15NO3/c1-13-10-6-5-9(8-12-10)15-11-4-2-3-7-14-11/h5-6,8,11H,2-4,7H2,1H3 |
| Standard InChI Key | LPIWPJMRMFZDRW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C=C1)OC2CCCCO2 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Weight
The molecular formula of 2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine is C₁₁H₁₇NO₃, with a molecular weight of 211.26 g/mol. The pyridine ring (C₅H₅N) serves as the core structure, with substituents at positions 2 and 5:
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Methoxy group (-OCH₃) at position 2.
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Tetrahydro-2H-pyran-2-yloxy group (-O-C₅H₉O) at position 5.
The tetrahydro-2H-pyran (THP) moiety introduces a six-membered cyclic ether, enhancing the compound’s steric bulk and influencing its solubility profile .
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of the pyridine ring:
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Introduction of the methoxy group via methylation of a hydroxyl precursor.
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Installation of the THP-protected hydroxyl group through etherification.
Step 1: Preparation of 5-Hydroxypyridin-2-ol
Pyridine derivatives are often functionalized via directed ortho-metalation or nucleophilic aromatic substitution. For example, lithiation of 2-methoxypyridine followed by quenching with a borate electrophile can yield 5-hydroxypyridin-2-ol .
Step 2: THP Protection of the 5-Hydroxy Group
The hydroxyl group at position 5 is protected using dihydropyran under acidic conditions:
This reaction proceeds via acid-catalyzed ring-opening of dihydropyran, forming a stable ether linkage .
Step 3: Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using NMR and mass spectrometry .
Physicochemical Properties and Thermodynamic Data
Thermal Stability
The THP moiety contributes to the compound’s thermal resilience. Data for analogous THP-containing compounds reveal:
Solubility and Partitioning
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LogP (Octanol-Water): Estimated at 1.2–1.5, indicating moderate lipophilicity due to the THP group.
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Aqueous solubility: <10 mg/L, necessitating organic solvents (e.g., THF, DCM) for handling .
Chemical Reactivity and Functional Group Transformations
THP Deprotection
The THP group can be cleaved under acidic conditions (e.g., HCl in methanol), regenerating the hydroxyl group:
This reversibility is exploited in protecting-group strategies during multistep syntheses .
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